molecular formula C11H15NO5 B13437453 m,p-O-Dimethyl-L-threo-droxidopa

m,p-O-Dimethyl-L-threo-droxidopa

Katalognummer: B13437453
Molekulargewicht: 241.24 g/mol
InChI-Schlüssel: ZKPVWZDNDNCTBB-VHSXEESVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

m,p-O-Dimethyl-L-threo-droxidopa is a chemically modified analog of Droxidopa (L-DOPS), which is a synthetic amino acid and a known prodrug of norepinephrine . Unlike its parent compound, this derivative features methyl groups on the catechol hydroxy groups, a modification that is expected to alter its pharmacokinetic profile, including its metabolic stability and blood-brain barrier permeability. This makes it a valuable tool for advanced pharmacological research, particularly for studying the adrenergic system without the rapid degradation associated with the unmasked catechol structure. Researchers can utilize this compound to investigate novel pathways in norepinephrine synthesis and release, probe the effects of sustained noradrenergic signaling in experimental models, and explore the therapeutic potential of modified prodrugs for neurological conditions. Its primary research applications lie in neuroscience, autonomic physiology, and medicinal chemistry, where it aids in the development of new chemical entities for scientific inquiry. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

Molekularformel

C11H15NO5

Molekulargewicht

241.24 g/mol

IUPAC-Name

(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1

InChI-Schlüssel

ZKPVWZDNDNCTBB-VHSXEESVSA-N

Isomerische SMILES

COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Multi-Step Synthesis with Protection/Deprotection Strategy

The classical synthetic route involves:

  • Step 1: Formation of the amino acid backbone
    Starting from substituted benzaldehydes (e.g., piperonal or its dimethylated analogs), the amino acid moiety is constructed by condensation with glycine or related amino acids under basic conditions in alcohol solvents (e.g., methanol or ethanol). This step yields 2-amino-3-(substituted phenyl)-3-hydroxypropanoic acid derivatives.

  • Step 2: Protection of reactive groups
    The catechol hydroxyls are protected often as methylene or benzyl ethers to prevent unwanted side reactions. The amino group is protected commonly by carbobenzyloxy (CBZ) or phthaloyl groups.

  • Step 3: Optical resolution or asymmetric synthesis
    Optical purity is achieved either by resolution of racemic mixtures using chiral amines (e.g., strychnine, cinchonidine) or by asymmetric synthesis using metal complexes or chiral catalysts to favor the L-threo isomer.

  • Step 4: Deprotection
    Removal of protecting groups is critical and traditionally involves hydrogenolysis (using hydrogen gas and palladium catalysts) to remove CBZ and benzyl groups, and Lewis acids (e.g., aluminum chloride) to remove methylene acetals from catechol hydroxyls.

  • Step 5: Purification
    The final product is isolated by crystallization or chromatographic methods to obtain high purity and optical enrichment.

This classical method is effective but involves multiple steps, use of toxic reagents (e.g., hydrazine for phthaloyl deprotection), and complex purification, which can reduce yield and increase cost.

Improved and Environmentally Friendly Processes

Recent patented methods have developed improved processes addressing the drawbacks of the classical methods:

  • Avoidance of genotoxic reagents:
    New methods avoid hydrazine, a genotoxic reagent used in phthaloyl group removal, by employing alternative deprotection strategies such as hydroxylamine treatment or other mild reagents.

  • Elimination of hydrogenolysis:
    Some processes avoid hydrogenation steps by using alternative deprotection techniques, simplifying the process and reducing the need for specialized equipment.

  • Use of metal chiral complexes:
    The use of novel metal complexes in asymmetric synthesis improves the yield of the L-threo isomer and reduces the loss of undesired erythro isomer, enhancing overall efficiency.

  • Simplified purification:
    The improved processes minimize repetitive purification and column chromatography, making them more suitable for large-scale manufacturing.

  • Cost-effective and scalable:
    These methods avoid costly solvents and reagents, reduce the number of filtration and pH adjustment steps, and are designed to be environmentally friendly and commercially viable.

Comparative Data Table of Preparation Methods

Aspect Classical Multi-Step Synthesis Improved Process (Patented)
Starting Materials Piperonal or substituted benzaldehydes + glycine Same, with optimized intermediates
Protection Groups CBZ, phthaloyl, methylene/benzyl ethers Similar but with alternative protecting groups
Optical Resolution Chiral amines (strychnine, cinchonidine) Metal chiral complexes for asymmetric synthesis
Deprotection Hydrogenolysis, hydrazine (toxic) Hydroxylamine or mild reagents, no hydrogenolysis
Yield of L-threo Isomer ~50% due to loss of undesired isomer Improved yield >50%, higher optical purity (>98%)
Purification Multiple chromatography steps Reduced purification steps
Environmental Impact Use of toxic reagents and solvents Environmentally friendly solvents and reagents
Scalability Limited by complex steps and toxic reagents Designed for commercial scale manufacturing

Research Findings and Analytical Data

  • Optical Purity:
    The L-threo isomer is typically obtained with an optical purity of at least 98%, critical for biological activity.

  • Yield:
    Improved methods report higher yields due to reduced isomer loss and elimination of complex resolution steps.

  • Purity:
    Final products meet pharmaceutical-grade purity standards, with minimal residual solvents or reagents.

  • Process Efficiency:
    Reduction in the number of steps and avoidance of hazardous chemicals lead to safer and more cost-effective manufacturing.

Summary of Key Patented Methods

  • A 2017 patent describes an improved process involving reaction of aldehyde compounds with metal complexes, followed by acid hydrolysis, avoiding genotoxic hydrazine and costly coupling agents.

  • A 2013 patent application details a novel deprotection method using hydroxylamine instead of hydrogenolysis or hydrazine, simplifying the synthesis and improving efficiency.

  • Both patents emphasize environmentally friendly, scalable, and cost-effective processes suitable for commercial production.

Analyse Chemischer Reaktionen

m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.

Wissenschaftliche Forschungsanwendungen

m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.

Vergleich Mit ähnlichen Verbindungen

Physicochemical and ADMET Properties

Property Droxidopa m,p-O-Dimethyl-L-threo-droxidopa (Predicted)
Water Solubility High (polar hydroxyls) Moderate (methoxy groups reduce polarity)
LogP (Partition Coefficient) ~-1.2 ~0.5 (estimated)
Plasma Half-Life 2–3 hours 4–6 hours (predicted due to COMT resistance)
Major Metabolic Pathway COMT methylation, AADC decarboxylation AADC decarboxylation (COMT bypassed)

Toxicity Considerations :

  • Droxidopa’s impurities (e.g., arsenic ≤2 ppm) are tightly regulated . Methylation may reduce metal chelation risks but introduce new metabolites requiring evaluation.

Q & A

Q. What interdisciplinary approaches enhance mechanistic studies of L-threo-DOPS in neurodegenerative disorders?

  • Methodological Answer : Integrate computational chemistry (molecular docking studies of AADC binding) with clinical neuroimaging (PET scans to monitor norepinephrine synthesis). Collaborate with bioinformaticians to analyze omics datasets (e.g., transcriptomic changes in autonomic ganglia) .

Q. Tables Referenced in Answers

  • Table 1 : Analytical Techniques for L-threo-DOPS Characterization

    MethodPurposeKey Parameters
    HPLCPurity assessmentColumn: C18; Mobile phase: 0.1% TFA in H₂O/MeOH
    NMRStructural confirmation¹H NMR (D₂O): δ 6.8 (m, aromatic H), 3.9 (d, -CH(OH)-)
    LC-MSMolecular weight validationm/z 214.1 [M+H]⁺
  • Table 2 : Common Pitfalls in L-threo-DOPS Research Design

    PitfallMitigation Strategy
    Uncontrolled AADC activityUse AADC-knockout controls
    Inadequate blindingImplement double-blind randomization
    Small sample sizePower analysis with G*Power software

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.